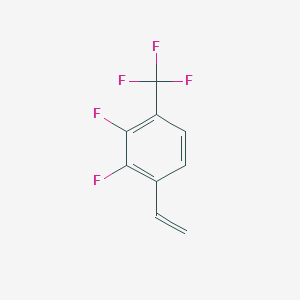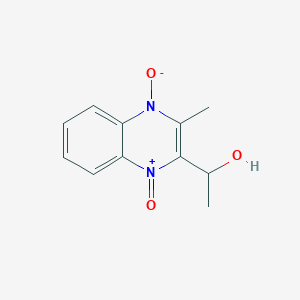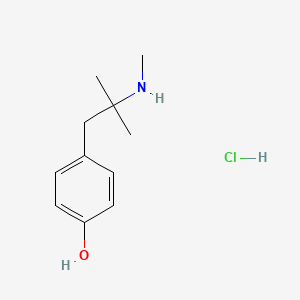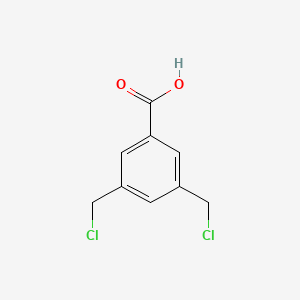
2,3-Difluoro-4-vinylbenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-vinylbenzotrifluoride is an organic compound characterized by the presence of two fluorine atoms and a vinyl group attached to a benzene ring, along with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-vinylbenzotrifluoride typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3-Difluoro-4-vinylbenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted aromatic compounds.
科学的研究の応用
2,3-Difluoro-4-vinylbenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
作用機序
The mechanism of action of 2,3-Difluoro-4-vinylbenzotrifluoride in various applications involves its ability to participate in specific chemical reactions due to the presence of fluorine atoms and a vinyl group. The fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain contexts. The vinyl group allows for further functionalization through addition reactions, enabling the synthesis of a wide range of derivatives.
類似化合物との比較
Similar Compounds
4-Vinylbenzotrifluoride: Lacks the fluorine atoms at the 2 and 3 positions, resulting in different reactivity and properties.
2,3-Difluoro-4-hydroxybenzotrifluoride: Contains a hydroxyl group instead of a vinyl group, leading to different chemical behavior and applications.
3,4-Difluoro-2-methylbenzotrifluoride:
Uniqueness
2,3-Difluoro-4-vinylbenzotrifluoride is unique due to the combination of fluorine atoms and a vinyl group on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various fluorinated compounds and materials with specialized applications.
特性
分子式 |
C9H5F5 |
|---|---|
分子量 |
208.13 g/mol |
IUPAC名 |
1-ethenyl-2,3-difluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F5/c1-2-5-3-4-6(9(12,13)14)8(11)7(5)10/h2-4H,1H2 |
InChIキー |
YZHLHNQKRMOLOE-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C(=C(C=C1)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)

![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene](/img/structure/B13447964.png)
![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)





![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)

![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
